N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
This compound belongs to the pyrazoline-sulfonamide class, characterized by a 4,5-dihydropyrazole core substituted with a 3-fluorophenyl group at position 5, a propanoyl moiety at position 1, and an ethanesulfonamide-functionalized phenyl ring at position 2.
Properties
IUPAC Name |
N-[4-[3-(3-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-3-20(25)24-19(15-6-5-7-16(21)12-15)13-18(22-24)14-8-10-17(11-9-14)23-28(26,27)4-2/h5-12,19,23H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOADFAKMOCOVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.
Chemical Structure
The compound features a complex structure that includes a sulfonamide group attached to a pyrazole derivative, which is known for various biological activities. Its chemical formula is .
Biological Activity Overview
Research has indicated that compounds containing the pyrazole ring exhibit a wide range of biological activities, including:
- Anticancer : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation.
- Anti-inflammatory : Many pyrazoles demonstrate significant anti-inflammatory properties.
- Antimicrobial : Some studies suggest effectiveness against various bacterial and fungal strains.
- Antiparasitic : Certain pyrazole compounds have been evaluated for their activity against parasites like Leishmania spp. .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
- Interaction with Receptors : The compound may bind to specific receptors involved in inflammatory pathways or cancer cell signaling.
- Oxidative Stress Reduction : Molecular docking studies suggest that it may act as an antioxidant, reducing oxidative stress in cells .
Anticancer Activity
A study evaluated the anticancer efficacy of similar pyrazole derivatives and found that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Antimicrobial Properties
Research on related sulfonamide derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an IC50 of 0.059 mM against Leishmania infantum, highlighting the potential for treating parasitic infections .
Comparative Biological Activity Table
Scientific Research Applications
Structural Representation
| Property | Value |
|---|---|
| InChI Key | DPNFICKJMYSUDL-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
| InChI | InChI=1S/C24H24FN3O5S2/c1-3... |
Antimicrobial Activity
Sulfonamides have long been recognized for their broad-spectrum antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities. For instance, compounds similar to N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide have shown efficacy against various strains of bacteria and fungi, including Candida albicans and Escherichia coli.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, a study on structurally related compounds demonstrated that they could inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption. The IC50 values for some derivatives were reported to be below 2 µg/mL against various cancer cell lines, indicating potent activity.
Anti-inflammatory Effects
Sulfonamides have also been investigated for their anti-inflammatory properties. The structure of this compound suggests it may inhibit pathways involved in inflammation, similar to other sulfonamide derivatives that have been shown to reduce inflammatory markers in vitro.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
Case Study Overview
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Significant inhibition of E. coli and C. albicans growth observed. |
| Anticancer Mechanism | Disruption of tubulin polymerization leading to reduced cell proliferation. |
| Anti-inflammatory Response | Reduction in inflammatory markers in vitro comparable to established NSAIDs. |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural variations among analogs include substituent positions (fluorine, chlorine), functional groups (sulfonyl vs. propanoyl), and aromatic ring modifications. Below is a comparative table:
Notes:
- Substituent Position : The target compound’s 3-fluorophenyl group contrasts with the 2- or 4-fluorophenyl groups in analogs, which may alter steric and electronic properties .
- Molecular Weight : The target compound’s lower molecular weight (~485.5 vs. 522.01 in chlorinated analogs) could improve bioavailability .
Crystallographic and Structural Validation
- SHELX Refinement : Many analogs (e.g., ) likely underwent structure determination using SHELXL, ensuring accurate bond lengths and angles .
- Crystal Packing: The propanoyl group in the target compound may induce distinct crystal packing compared to sulfonyl analogs, influencing solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
